Physicochemical Differentiation: XLogP3 and Rotatable Bond Count Versus the Unsubstituted 2-(4-Methylpiperazin-1-yl)quinoxaline Core
The 3-(2-methylpropoxy) substituent in the target compound increases lipophilicity and conformational flexibility relative to the unsubstituted core 2-(4-methylpiperazin-1-yl)quinoxaline (CAS 195711-46-7). The target compound displays a calculated XLogP3 of 3.1 and four rotatable bonds, whereas the des‑3‑substituted analog is predicted to have a lower XLogP3 (approximately 1.5–2.0) and substantially fewer rotatable bonds (estimated at 1) because it lacks the isobutoxy side chain [1][2]. These differences directly affect membrane permeability, blood‑brain barrier penetration potential, and the entropic cost of target binding.
| Evidence Dimension | Calculated partition coefficient (XLogP3) and rotatable bond count |
|---|---|
| Target Compound Data | XLogP3 = 3.1; 4 rotatable bonds [1] |
| Comparator Or Baseline | 2-(4-Methylpiperazin-1-yl)quinoxaline (CAS 195711-46-7); estimated XLogP3 = 1.5–2.0; estimated rotatable bonds = 1 [2] |
| Quantified Difference | ΔXLogP3 ≈ +1.1 to +1.6 units; ΔRotatable bonds ≈ +3 |
| Conditions | Calculated using XLogP3 3.0 algorithm (PubChem); rotatable bond count defined by Cactvs 3.4.8.24 [1]. |
Why This Matters
An XLogP3 shift of >1 log unit and a 3‑fold increase in rotatable bonds can alter oral absorption, CNS exposure, and metabolic stability, making the target compound a distinct chemical entity for programs requiring defined permeability windows.
- [1] PubChem Compound Summary for CID 8070044, 2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/8070044 (accessed 2026-05-05). View Source
- [2] PubChem Compound Summary for CID 10354364, 2-(4-Methylpiperazin-1-yl)quinoxaline. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/10354364 (accessed 2026-05-05). View Source
